2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide
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Overview
Description
2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the alkylation of a chiral azetidinone with cinnamyl bromide, followed by oxidation and reduction steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Potential applications in drug development and therapeutic research due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar aromatic structures.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: A compound with antioxidant properties and a similar hydroxyl group.
Uniqueness
2-(4-Hydroxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H27NO2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H27NO2/c31-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)29(32)30-21-20-27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,27-28,31H,20-21H2,(H,30,32) |
InChI Key |
PUNUOYSYEBMZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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